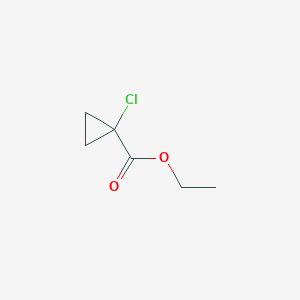
4-Ethylazepane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylazepane-1-carbonyl chloride is an organic compound with the molecular formula C9H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive carbonyl chloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethylazepane-1-carbonyl chloride can be synthesized through the reaction of 4-ethylazepane with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process ensures high yield and purity of the final product, which is essential for its application in pharmaceutical synthesis.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethylazepane-1-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to 4-ethylazepane-1-methanol using reducing agents such as lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: This reaction is usually performed in an aqueous medium at ambient temperature.
Reduction: Lithium aluminium hydride is used in anhydrous ether at low temperatures.
Major Products Formed:
Substitution Reactions: Products include various amides, esters, and thioesters.
Hydrolysis: The major product is 4-ethylazepane-1-carboxylic acid.
Reduction: The major product is 4-ethylazepane-1-methanol.
Applications De Recherche Scientifique
4-Ethylazepane-1-carbonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical compounds, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-ethylazepane-1-carbonyl chloride primarily involves its reactive carbonyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparaison Avec Des Composés Similaires
- 4-Methylazepane-1-carbonyl chloride
- 4-Propylazepane-1-carbonyl chloride
- 4-Butylazepane-1-carbonyl chloride
Comparison: 4-Ethylazepane-1-carbonyl chloride is unique due to its specific ethyl substituent, which can influence its reactivity and the properties of its derivatives. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H16ClNO |
|---|---|
Poids moléculaire |
189.68 g/mol |
Nom IUPAC |
4-ethylazepane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-2-8-4-3-6-11(7-5-8)9(10)12/h8H,2-7H2,1H3 |
Clé InChI |
FVPVFNQQGAENHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCN(CC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)



![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)


![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)
![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)





